molecular formula C17H13N3O2 B5788537 4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid

4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid

Cat. No. B5788537
M. Wt: 291.30 g/mol
InChI Key: NRGLUHZAVNPAQP-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone (HCIH) or quinoline-based chelator (QBC). It is a chelating agent that has the ability to bind with metal ions, such as iron, copper, and zinc.

Mechanism of Action

The mechanism of action of 4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid involves its ability to chelate metal ions, such as iron, copper, and zinc. By binding with these metal ions, this compound can prevent the formation of free radicals, which are known to cause oxidative damage to cells. Additionally, this compound has been shown to inhibit the activity of various enzymes, such as proteases and metalloproteinases, which play a significant role in various disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid have been extensively studied. This compound has been shown to possess significant anti-tumor, anti-inflammatory, and anti-viral properties. Additionally, it has been shown to inhibit the activity of various enzymes, such as proteases and metalloproteinases, which play a significant role in various disease processes. Furthermore, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid in lab experiments is its ability to chelate metal ions, which can be useful in various biochemical assays. Additionally, this compound has been shown to possess significant anti-tumor, anti-inflammatory, and anti-viral properties, which can be useful in drug discovery research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the research of 4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid. One potential direction is the development of new derivatives of this compound that possess improved efficacy and reduced toxicity. Additionally, this compound can be studied for its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Furthermore, this compound can be studied for its potential use in various industrial applications, such as the development of new catalysts and dyes.
Conclusion:
In conclusion, 4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid is a chelating agent that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, it has been shown to possess significant anti-tumor, anti-inflammatory, and anti-viral properties. However, further research is needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

The synthesis method of 4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid involves the reaction between 8-hydroxyquinoline-2-carboxaldehyde and isonicotinic acid hydrazide in the presence of an acid catalyst. The reaction yields a yellow crystalline product that can be purified through recrystallization. The purity of the product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to possess significant anti-tumor, anti-inflammatory, and anti-viral properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-17(22)14-8-6-12(7-9-14)11-19-20-15-5-1-3-13-4-2-10-18-16(13)15/h1-11,20H,(H,21,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGLUHZAVNPAQP-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=CC=C(C=C3)C(=O)O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C/C3=CC=C(C=C3)C(=O)O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-[2-(Quinolin-8-YL)hydrazin-1-ylidene]methyl]benzoic acid

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